molecular formula C8H11NO B13898183 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one CAS No. 1368005-68-8

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one

Cat. No.: B13898183
CAS No.: 1368005-68-8
M. Wt: 137.18 g/mol
InChI Key: NDDKYDXNSBLCFA-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C8H11NO. It is also known as 2,4-Dimethyl-3-acetylpyrrole. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one typically involves the reaction of 2,4-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

1-(1,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one can be compared with other pyrrole derivatives such as:

Properties

CAS No.

1368005-68-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1,4-dimethylpyrrol-3-yl)ethanone

InChI

InChI=1S/C8H11NO/c1-6-4-9(3)5-8(6)7(2)10/h4-5H,1-3H3

InChI Key

NDDKYDXNSBLCFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1C(=O)C)C

Origin of Product

United States

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